N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a complex organic compound that features a benzothiazole and thiazole ring system, along with a dipropylsulfamoyl group attached to a benzamide core
Mechanism of Action
Target of Action
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent activity against various bacterial strains . .
Mode of Action
Benzothiazole derivatives are known to interact with bacterial cells, leading to inhibition of their growth .
Biochemical Pathways
Benzothiazole derivatives have been associated with antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in bacteria .
Pharmacokinetics
A study on similar benzothiazole derivatives showed favourable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may lead to the inhibition of bacterial growth .
Action Environment
Factors such as temperature, ph, and presence of other substances can potentially affect the action of benzothiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole and thiazole rings, which are then coupled to form the core structure. The dipropylsulfamoyl group is introduced through a sulfonation reaction, followed by amide formation to attach the benzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors, continuous flow systems, and automated control systems to ensure consistent quality and efficiency. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(methylsulfamoyl)benzamide
- N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(ethylsulfamoyl)benzamide
- N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(butylsulfamoyl)benzamide
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide stands out due to the presence of the dipropylsulfamoyl group, which can influence its chemical and biological properties. This group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S3/c1-3-13-27(14-4-2)33(29,30)17-11-9-16(10-12-17)21(28)26-23-25-19(15-31-23)22-24-18-7-5-6-8-20(18)32-22/h5-12,15H,3-4,13-14H2,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQYEQCROOVEHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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